![molecular formula C6H13ClN2O2 B12309150 2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B12309150.png)
2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride is a heterocyclic amino acid derivative containing an azetidine ring Azetidine is a four-membered saturated heterocycle with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically uses a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the Horner–Wadsworth–Emmons reaction, followed by the addition of NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride involves its interaction with molecular targets in biological systems. As a structural analogue of GABA, it may interact with GABA receptors, modulating their activity and influencing neurotransmission . The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(Azetidin-3-yl)acetic acid: A structural analogue of 4-aminobutanoic acid (GABA).
(3-Arylazetidin-3-yl)acetates: Used for the preparation of pharmaceutically active agents.
Uniqueness
2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride is unique due to its specific structure, which combines an azetidine ring with a methylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H13ClN2O2 |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
2-[azetidin-3-yl(methyl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-8(4-6(9)10)5-2-7-3-5;/h5,7H,2-4H2,1H3,(H,9,10);1H |
InChI Key |
JDNZECSWYJHWHX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1CNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


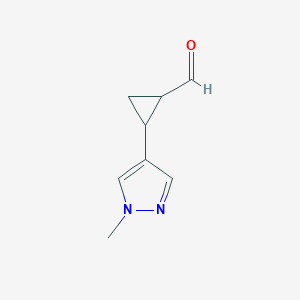
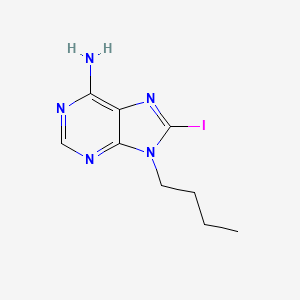
![rac-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans](/img/structure/B12309087.png)

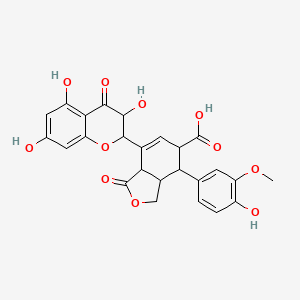
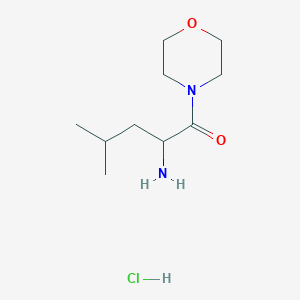
![Cis-tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B12309123.png)
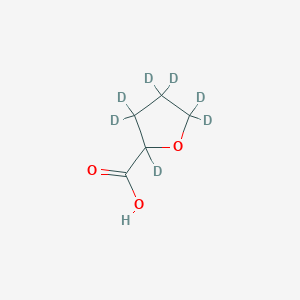

![2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B12309132.png)
![7-(Hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12309133.png)
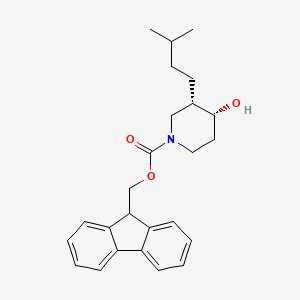
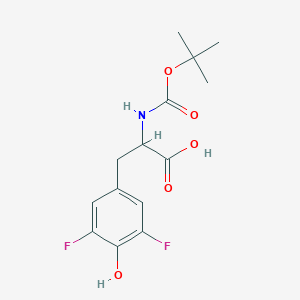
![2-Oxaspiro[5.5]undecan-5-amine](/img/structure/B12309151.png)
